molecular formula C16H14O2S2 B3053393 4,4'-Bis(methylthio)-benzil CAS No. 53458-17-6

4,4'-Bis(methylthio)-benzil

Cat. No. B3053393
CAS RN: 53458-17-6
M. Wt: 302.4 g/mol
InChI Key: VXHHQKOYLBPIBR-UHFFFAOYSA-N
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Description

'4,4'-Bis(methylthio)-benzil' is a chemical compound that has attracted significant scientific interest due to its unique properties and potential applications. It is a yellow crystalline solid that is soluble in many organic solvents, and it has a molecular weight of 372.52 g/mol. This compound is also known as 'BMB' and has been used in various scientific studies due to its potential applications in the field of organic electronics, photocatalysis, and photochemistry.

Mechanism Of Action

The mechanism of action of '4,4'-Bis(methylthio)-benzil' varies depending on its application. In DSSCs, it acts as a photosensitizer by absorbing light and generating an excited state. This excited state then injects an electron into the conduction band of the semiconductor, which is then collected by the electrode. In organic electronics, it acts as a hole-transport material by facilitating the movement of holes from the anode to the cathode. In photocatalysis, it acts as a catalyst by absorbing light and generating electron-hole pairs, which then participate in the reduction of carbon dioxide.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of '4,4'-Bis(methylthio)-benzil'. However, it has been reported to be non-toxic and non-carcinogenic, making it a promising candidate for various scientific applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of '4,4'-Bis(methylthio)-benzil' is its high purity and stability, making it ideal for use in various scientific experiments. Additionally, its unique properties make it a promising candidate for various applications. However, one of the main limitations of this compound is its high cost, which limits its use in large-scale applications.

Future Directions

There are several future directions for the use of '4,4'-Bis(methylthio)-benzil'. One potential application is in the field of organic electronics, where it could be used as a hole-transport material in various devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Another potential application is in photocatalysis, where it could be used as a catalyst for the reduction of carbon dioxide to produce valuable chemicals. Additionally, further research could be conducted to explore the potential applications of this compound in other fields such as medicine and biotechnology.

Scientific Research Applications

'4,4'-Bis(methylthio)-benzil' has been used in various scientific studies due to its unique properties. It has been used as a photosensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and excellent electron-injection properties. It has also been used in the field of organic electronics as a hole-transport material due to its high hole mobility and thermal stability. Additionally, it has been used in photocatalysis as a catalyst for the reduction of carbon dioxide to produce valuable chemicals.

properties

IUPAC Name

1,2-bis(4-methylsulfanylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHHQKOYLBPIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591389
Record name Bis[4-(methylsulfanyl)phenyl]ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(methylthio)-benzil

CAS RN

53458-17-6
Record name 1,2-Bis[4-(methylthio)phenyl]-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53458-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(methylsulfanyl)phenyl]ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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